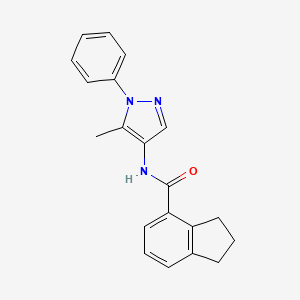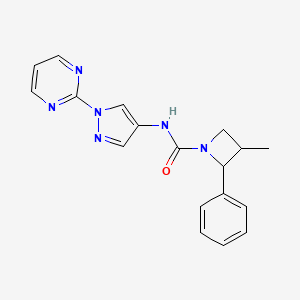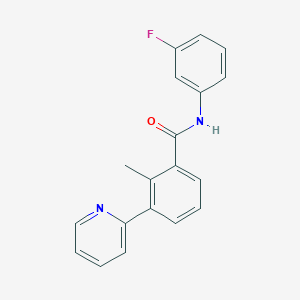![molecular formula C12H15N3O2S B7663380 3-[(3-Methoxyphenyl)sulfinylmethyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7663380.png)
3-[(3-Methoxyphenyl)sulfinylmethyl]-4,5-dimethyl-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-Methoxyphenyl)sulfinylmethyl]-4,5-dimethyl-1,2,4-triazole, also known as Metyrapone, is a synthetic drug that has been widely used in scientific research for its ability to inhibit cortisol synthesis. Cortisol is a hormone that is produced by the adrenal gland and plays a crucial role in regulating the body's response to stress. Metyrapone works by blocking an enzyme called 11-beta-hydroxylase, which is involved in the production of cortisol.
Mecanismo De Acción
3-[(3-Methoxyphenyl)sulfinylmethyl]-4,5-dimethyl-1,2,4-triazole works by inhibiting the enzyme 11-beta-hydroxylase, which is involved in the production of cortisol. This inhibition leads to a decrease in cortisol synthesis, which can be useful in investigating the role of cortisol in various physiological and pathological conditions.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to decrease cortisol levels in the body, which can be useful in investigating the role of cortisol in various conditions. This compound has also been shown to increase levels of adrenocorticotropic hormone (ACTH), which is involved in the production of cortisol. This compound has also been shown to have an effect on the immune system, with some studies showing that it can increase the production of cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(3-Methoxyphenyl)sulfinylmethyl]-4,5-dimethyl-1,2,4-triazole has several advantages for lab experiments. It is a selective inhibitor of 11-beta-hydroxylase, which makes it useful for investigating the role of cortisol in various conditions. This compound is also relatively easy to administer and has a short half-life, which allows for precise control of cortisol levels. However, there are also some limitations to the use of this compound in lab experiments. It can be difficult to obtain pure this compound, and it can be expensive. Additionally, this compound can have off-target effects, which can complicate data interpretation.
Direcciones Futuras
For the use of 3-[(3-Methoxyphenyl)sulfinylmethyl]-4,5-dimethyl-1,2,4-triazole include investigating the role of cortisol in aging and age-related diseases, developing new treatments for cortisol-related disorders, and developing more selective and potent inhibitors of 11-beta-hydroxylase.
Métodos De Síntesis
3-[(3-Methoxyphenyl)sulfinylmethyl]-4,5-dimethyl-1,2,4-triazole can be synthesized by reacting 3-methoxybenzaldehyde with ethyl acetoacetate to form 3-(3-methoxyphenyl)-2-propen-1-one. The propenone is then reacted with hydrazine hydrate to form 3-(3-methoxyphenyl)hydrazine. The hydrazine is then reacted with 4,5-dimethyl-1,2,4-triazol-3-one to form this compound.
Aplicaciones Científicas De Investigación
3-[(3-Methoxyphenyl)sulfinylmethyl]-4,5-dimethyl-1,2,4-triazole has been used in various scientific research applications, including the study of the hypothalamic-pituitary-adrenal (HPA) axis, which is responsible for regulating the body's response to stress. This compound has been used to investigate the role of cortisol in stress-related disorders such as depression, anxiety, and post-traumatic stress disorder. This compound has also been used to study the effects of cortisol on memory and learning.
Propiedades
IUPAC Name |
3-[(3-methoxyphenyl)sulfinylmethyl]-4,5-dimethyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-9-13-14-12(15(9)2)8-18(16)11-6-4-5-10(7-11)17-3/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFUFYJOWZAKAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)CS(=O)C2=CC=CC(=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-fluoro-3,5-dimethyl-N-[3-oxo-3-(pyridin-2-ylmethylamino)propyl]benzamide](/img/structure/B7663305.png)
![N,N-dimethyl-2-[4-[(2-methylfuran-3-yl)sulfanylmethyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7663313.png)
![N-[3-(3-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]methanesulfonamide](/img/structure/B7663321.png)

![1-[4-[[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methylamino]phenyl]ethanone](/img/structure/B7663334.png)
![3-chloro-N-[[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]aniline](/img/structure/B7663342.png)
![2-chloro-N-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-4-fluoroaniline](/img/structure/B7663353.png)


![3-[(3,4-Dimethylphenyl)methylsulfinylmethyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7663392.png)
![5-[[[(2R)-1-hydroxy-3-phenylpropan-2-yl]amino]methyl]thiophene-3-carbonitrile](/img/structure/B7663399.png)
![3,4-Dimethyl-5-[(2-methylphenyl)sulfinylmethyl]-1,2,4-triazole](/img/structure/B7663407.png)
![2-fluoro-4-methyl-N-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl]aniline](/img/structure/B7663414.png)

